molecular formula C25H21NO4 B2610936 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2445793-82-6

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B2610936
CAS No.: 2445793-82-6
M. Wt: 399.446
InChI Key: ATEDIMVOPSVUMR-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The general synthetic route includes:

    Fmoc Protection: The amino group of the indene derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected amino compound is then subjected to carboxylation using carbon dioxide or a carboxylating agent under controlled conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry due to its Fmoc-protecting group.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

  • 1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Comparison: Compared to similar compounds, 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications where other Fmoc-protected compounds may not be suitable.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-11-5-10-20-19(21)12-13-23(20)26-25(29)30-14-22-17-8-3-1-6-15(17)16-7-2-4-9-18(16)22/h1-11,22-23H,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDIMVOPSVUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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